2-[2-[2,6-di(propan-2-yl)phenoxy]ethoxy]-N,N-dimethylethanamine;oxalic acid
Overview
Description
2-[2-[2,6-di(propan-2-yl)phenoxy]ethoxy]-N,N-dimethylethanamine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
Scientific Research Applications
2-[2-[2,6-di(propan-2-yl)phenoxy]ethoxy]-N,N-dimethylethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound is used in the production of specialty chemicals, including surfactants and polymers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[2,6-di(propan-2-yl)phenoxy]ethoxy]-N,N-dimethylethanamine typically involves multiple steps, starting with the preparation of the phenoxy and ethoxy intermediates. One common method involves the reaction of 2,6-di(propan-2-yl)phenol with ethylene oxide to form the corresponding ethoxy derivative. This intermediate is then reacted with N,N-dimethylethanamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as toluene or dichloromethane and catalysts like potassium carbonate to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Industrial methods may also incorporate purification steps, such as distillation or crystallization, to remove impurities and obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[2-[2,6-di(propan-2-yl)phenoxy]ethoxy]-N,N-dimethylethanamine undergoes various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The compound can undergo reduction reactions, particularly at the ethoxy and amine groups.
Substitution: The phenoxy and ethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenoxy group may yield quinone derivatives, while reduction of the ethoxy group can produce alcohols.
Mechanism of Action
The mechanism of action of 2-[2-[2,6-di(propan-2-yl)phenoxy]ethoxy]-N,N-dimethylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy and ethoxy groups can form hydrogen bonds and hydrophobic interactions with target molecules, while the dimethylethanamine moiety can participate in ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,6-Diisopropylaniline: Shares the diisopropylphenyl moiety but lacks the ethoxy and dimethylethanamine groups.
2,6-Diisopropylphenyl isocyanate: Contains the diisopropylphenyl group but has an isocyanate functional group instead of ethoxy and dimethylethanamine.
2,6-Diisopropylphenol: Similar phenyl structure but with hydroxyl groups instead of ethoxy and dimethylethanamine.
Uniqueness
The uniqueness of 2-[2-[2,6-di(propan-2-yl)phenoxy]ethoxy]-N,N-dimethylethanamine lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-[2-[2,6-di(propan-2-yl)phenoxy]ethoxy]-N,N-dimethylethanamine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO2.C2H2O4/c1-14(2)16-8-7-9-17(15(3)4)18(16)21-13-12-20-11-10-19(5)6;3-1(4)2(5)6/h7-9,14-15H,10-13H2,1-6H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDSGXJRZPWPSJI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)OCCOCCN(C)C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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